

# crystal structure of niobium tetrafluoride

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## Compound of Interest

Compound Name: *Niobium fluoride*

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## An In-Depth Technical Guide to the Crystal Structure of Niobium Tetrafluoride

This guide provides a comprehensive overview of the crystal structure of niobium tetrafluoride ( $\text{NbF}_4$ ), intended for researchers, scientists, and professionals in drug development and materials science. It covers detailed crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its structural arrangement.

## Crystal Structure and Properties

Niobium(IV) fluoride ( $\text{NbF}_4$ ) is a nonvolatile solid that has been reported as black, dark-blue, or green depending on the preparation method.<sup>[1][2][3]</sup> It is sensitive to moisture, hydrolyzing in moist air and reacting with water to form a brown solution and precipitate.<sup>[1][4][5]</sup> The crystal structure of  $\text{NbF}_4$  was initially determined from X-ray powder diffraction data and was found to be isostructural with tin(IV) fluoride ( $\text{SnF}_4$ ).<sup>[1][2]</sup> More recent studies using single-crystal X-ray diffraction have significantly improved the precision of the structural model.<sup>[1][6]</sup>

The structure is tetragonal and consists of infinite two-dimensional layers.<sup>[1][4]</sup> Within these layers, each niobium atom is octahedrally coordinated by six fluorine atoms ( $\text{NbF}_6$  octahedra).<sup>[1][6]</sup> Four of the six fluorine atoms are bridging ( $\mu\text{-F}$ ), connecting adjacent  $\text{NbF}_6$  octahedra at their corners to form the layered network extending parallel to the *ab* plane.<sup>[1][2][4]</sup> The remaining two fluorine atoms are terminal and are arranged in a trans configuration.<sup>[1]</sup> This layered arrangement is a key feature of the  $\text{NbF}_4$  crystal structure.<sup>[7]</sup>

## Quantitative Crystallographic Data

The crystallographic data presented below is based on a single-crystal X-ray diffraction study, which has provided a refined and highly precise model of the NbF<sub>4</sub> structure.<sup>[1]</sup>

Parameter	Value
Crystal System	Tetragonal
Space Group	I4/mmm
Lattice Parameters	a = 4.0876 (5) Å, c = 8.1351 (19) Å
Unit Cell Volume (V)	135.93 (5) Å <sup>3</sup>
Formula Units (Z)	2
Temperature	293 K
Nb-F Bond Length (Bridging)	2.0438 (3) Å
Nb-F Bond Length (Terminal)	1.8524 (19) Å
Nb-F-Nb Angle (Bridging)	180°

Data sourced from the redetermination of the crystal structure by Bandemehr et al. (2016).<sup>[1]</sup>

## Experimental Protocols

The successful analysis of the NbF<sub>4</sub> crystal structure relies on the synthesis of high-quality single crystals and their subsequent characterization by X-ray diffraction.

### Synthesis of Niobium Tetrafluoride Single Crystals

Several methods for synthesizing NbF<sub>4</sub> have been reported, including the reduction of niobium pentafluoride (NbF<sub>5</sub>) with elemental niobium or silicon.<sup>[1][5][8]</sup> However, single crystals suitable for X-ray diffraction have been successfully grown via the disproportionation of Nb<sub>2</sub>F<sub>5</sub>.<sup>[1][2][6]</sup>

Protocol: Synthesis by Disproportionation<sup>[1][2]</sup>

- Starting Material: Niobium(II,V) fluoride (Nb<sub>2</sub>F<sub>5</sub>) is used as the precursor.

- Encapsulation: The  $\text{Nb}_2\text{F}_5$  starting material is sealed in a niobium tube. This prevents reaction with container materials like quartz at high temperatures.
- Heating: The sealed niobium ampoule is heated to 1273 K (1000 °C).
- Reaction: At this temperature,  $\text{Nb}_2\text{F}_5$  disproportionates. It is believed that it first disproportionates into  $\text{NbF}_5$  and Nb. Upon cooling, these products react to form  $\text{NbF}_4$ .<sup>[2]</sup>
- Crystal Growth: As the system cools, green single crystals of  $\text{NbF}_4$  form within the sealed tube.
- Extraction: The crystals are carefully extracted from the niobium tube in a dry atmosphere, as  $\text{NbF}_4$  is highly sensitive to moisture.<sup>[1]</sup>

## Single-Crystal X-ray Diffraction

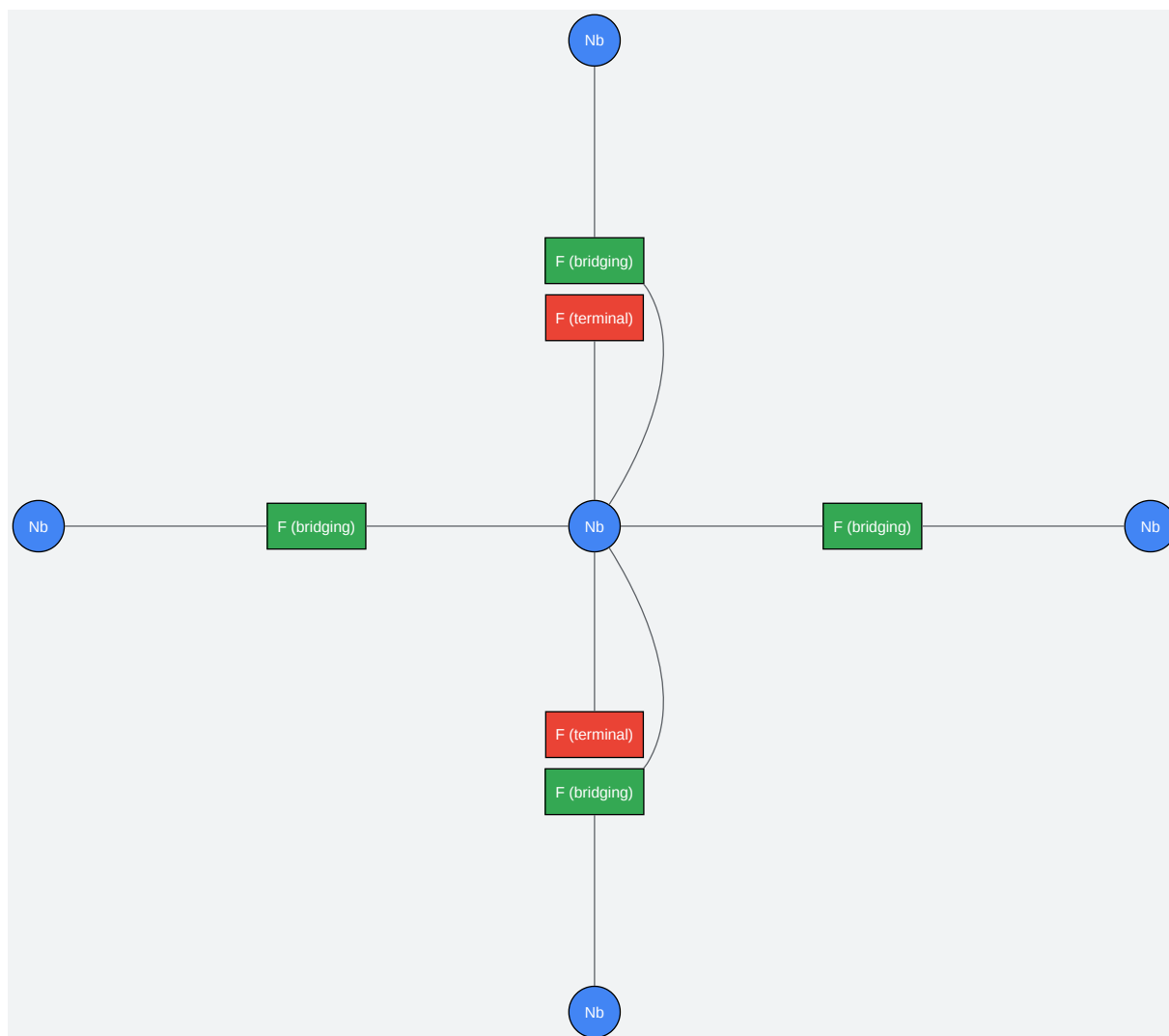
The definitive structural parameters of  $\text{NbF}_4$  were obtained through single-crystal X-ray diffraction analysis.<sup>[1]</sup>

Protocol: Structure Determination<sup>[1]</sup>

- Crystal Selection: A suitable single crystal of  $\text{NbF}_4$  is selected and mounted on a goniometer.
- Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K). Molybdenum  $\text{K}\alpha$  radiation is typically used.<sup>[1]</sup>
- Structure Solution and Refinement:
  - The initial structural model is based on the known coordinates of the isostructural  $\text{SnF}_4$ .<sup>[1]</sup>
  - The collected diffraction data is used to refine the atomic coordinates and anisotropic displacement parameters for each atom.
  - Refinement is carried out using software such as SHELXL, leading to a significant improvement in the precision of bond lengths and angles compared to earlier powder diffraction studies.<sup>[1][8]</sup>

## Structural Visualization

The logical relationship within the  $\text{NbF}_4$  crystal structure can be visualized as a network of corner-sharing octahedra. The following diagram illustrates the connectivity between a central niobium atom and its neighboring units.



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Connectivity of the  $\text{NbF}_6$  octahedron in the layered structure of Niobium Tetrafluoride.

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